molecular formula C14H17NO5 B12081370 tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate

tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate

Cat. No.: B12081370
M. Wt: 279.29 g/mol
InChI Key: QTHPBWGWPPCIGS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and an oxopropanoate moiety

Preparation Methods

The synthesis of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methyl-3-nitrophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, aqueous acids or bases, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid form. The nitro group can be reduced by nitroreductases to form the corresponding amine, which can then participate in further biochemical reactions. These transformations can affect various cellular processes, including signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:

    tert-Butyl 3-(3-nitrophenyl)-3-oxopropanoate: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.

    tert-Butyl 3-(2-methyl-4-nitrophenyl)-3-oxopropanoate: The position of the nitro group on the phenyl ring is different, which can influence the compound’s chemical properties and interactions with molecular targets.

    tert-Butyl 3-(2-methyl-3-aminophenyl)-3-oxopropanoate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

tert-butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C14H17NO5/c1-9-10(6-5-7-11(9)15(18)19)12(16)8-13(17)20-14(2,3)4/h5-7H,8H2,1-4H3

InChI Key

QTHPBWGWPPCIGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

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